1-(3-Butyn-1-Yloxy)-4-Fluorobenzene
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Overview
Description
1-(3-Butyn-1-Yloxy)-4-Fluorobenzene is an organic compound with the molecular formula C10H9FO It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further connected to a but-3-yn-1-yloxy group
Preparation Methods
The synthesis of 1-(3-Butyn-1-Yloxy)-4-Fluorobenzene typically involves the reaction of 4-fluorophenol with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(3-Butyn-1-Yloxy)-4-Fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The but-3-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The triple bond in the but-3-yn-1-yloxy group can be reduced to form alkenes or alkanes. Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a palladium catalyst. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Butyn-1-Yloxy)-4-Fluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Butyn-1-Yloxy)-4-Fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The but-3-yn-1-yloxy group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. Pathways involved may include covalent modification of target proteins or inhibition of enzyme activity .
Comparison with Similar Compounds
Similar compounds to 1-(3-Butyn-1-Yloxy)-4-Fluorobenzene include:
1-[(But-3-yn-1-yl)oxy]-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-[(But-3-yn-1-yl)oxy]-4-bromobenzene: Similar structure but with a bromine atom instead of fluorine.
1-[(But-3-yn-1-yl)oxy]-4-iodobenzene: Similar structure but with an iodine atom instead of fluorine. The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs.
Properties
CAS No. |
391678-45-8 |
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Molecular Formula |
C10H9FO |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-but-3-ynoxy-4-fluorobenzene |
InChI |
InChI=1S/C10H9FO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h1,4-7H,3,8H2 |
InChI Key |
OJTFIGPKHLZXAC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOC1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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